molecular formula C6H12F3N B3046413 (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine CAS No. 1242338-97-1

(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine

Cat. No.: B3046413
CAS No.: 1242338-97-1
M. Wt: 155.16
InChI Key: GAIOQBNXIHMNHE-RXMQYKEDSA-N
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Description

®-1,1,1-Trifluoro-4-methyl-2-pentylamine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-4-methyl-2-pentylamine typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of 4-methyl-2-pentylamine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of ®-1,1,1-Trifluoro-4-methyl-2-pentylamine often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1,1,1-Trifluoro-4-methyl-2-pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler amines.

Scientific Research Applications

Chemistry: In chemistry, ®-1,1,1-Trifluoro-4-methyl-2-pentylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: In medicine, ®-1,1,1-Trifluoro-4-methyl-2-pentylamine is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-4-methyl-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compound, leading to its desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ®-1,1,1-Trifluoro-2-methyl-2-pentylamine
  • ®-1,1,1-Trifluoro-3-methyl-2-pentylamine
  • ®-1,1,1-Trifluoro-4-ethyl-2-pentylamine

Uniqueness: ®-1,1,1-Trifluoro-4-methyl-2-pentylamine is unique due to its specific trifluoromethyl and amine functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-1,1,1-trifluoro-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOQBNXIHMNHE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679327
Record name (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242338-97-1
Record name (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Reactant of Route 2
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Reactant of Route 3
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Reactant of Route 4
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Reactant of Route 5
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Reactant of Route 6
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine

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